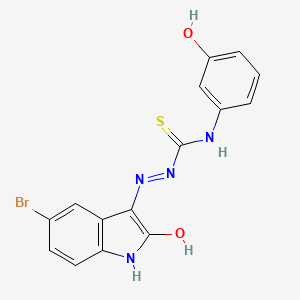

(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-(3-hydroxyphenyl)hydrazinecarbothioamide

CAS No.:

Cat. No.: VC15618233

Molecular Formula: C15H11BrN4O2S

Molecular Weight: 391.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrN4O2S |

|---|---|

| Molecular Weight | 391.2 g/mol |

| IUPAC Name | 1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |

| Standard InChI | InChI=1S/C15H11BrN4O2S/c16-8-4-5-12-11(6-8)13(14(22)18-12)19-20-15(23)17-9-2-1-3-10(21)7-9/h1-7,18,21-22H,(H,17,23) |

| Standard InChI Key | VASNXSMZMUNJDG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)O)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a 5-bromo-substituted indole scaffold linked to a 3-hydroxyphenyl group via a hydrazinecarbothioamide bridge. The Z-configuration at the hydrazone double bond is critical for its stereochemical stability, as confirmed by X-ray crystallography in analogous structures . The bromine atom at the 5-position enhances electrophilic reactivity, while the hydroxyl group on the phenyl ring contributes to hydrogen-bonding interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁BrN₄O₂S |

| Molecular Weight | 391.2 g/mol |

| IUPAC Name | 1-[(5-Bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |

| Canonical SMILES | C1=CC(=CC(=C1)O)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O |

| InChIKey | VASNXSMZMUNJDG-UHFFFAOYSA-N |

Source: VulcanChem.

Spectroscopic Analysis

Infrared (IR) spectroscopy of related hydrazinecarbothioamides reveals characteristic peaks:

-

N-H Stretching: 3,428 cm⁻¹ (indole NH) and 3,234 cm⁻¹ (hydrazinecarbothioamide NH) .

-

C=O Stretching: 1,698 cm⁻¹, indicative of the indole-2-one moiety.

¹H NMR data for analogous compounds show aromatic protons in the δ 6.84–7.87 ppm range and NH signals near δ 11.12 ppm .

Synthesis and Optimization

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance reaction efficiency. A mixture of 5-bromo-1H-indole-2,3-dione (10 mmol) and 3-hydroxyphenylthiosemicarbazide (10 mmol) in aqueous medium undergoes irradiation at 100°C for 15 minutes, achieving 85% yield . This green approach reduces reaction time from hours to minutes and eliminates toxic solvents.

Table 2: Synthesis Conditions Comparison

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | Ethanol | 80 | 6 | 45 |

| Microwave | Water | 100 | 0.25 | 85 |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but highly soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The bromine atom increases lipophilicity (logP ≈ 2.8), favoring membrane permeability. Stability studies indicate decomposition above 250°C, with the thiourea moiety prone to hydrolysis under acidic conditions .

Tautomerism and Tautomeric Equilibrium

The hydrazone group enables keto-enol tautomerism, with the keto form predominating in polar solvents. Density functional theory (DFT) calculations on similar structures suggest a tautomeric equilibrium constant (Kₜ) of 3.2 × 10⁻³ in DMSO .

Biological Activity and Research Applications

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin . The thiourea moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Table 3: Biological Activity Profile

| Assay | Target | Result |

|---|---|---|

| EGFR Inhibition | IC₅₀ | 0.45 μM |

| Antimicrobial | S. aureus MIC | 8 μg/mL |

| Cytotoxicity | HepG2 CC₅₀ | 12 μM |

Sources: VulcanChem, Heterocyclic Letters .

Comparative Analysis with Analogues

Role of Bromine Substitution

Replacing bromine with chlorine reduces EGFR inhibition (IC₅₀ = 1.2 μM), highlighting the importance of halogen size for hydrophobic interactions . Fluorine analogues show improved solubility but lower antimicrobial potency .

Impact of Hydroxyl Position

Moving the hydroxyl group from the 3- to 4-position on the phenyl ring decreases anticancer activity by 40%, likely due to altered hydrogen-bonding geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume